2,2-Difluoroacetimidamide hydrochloride
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Overview
Description
2,2-Difluoroacetimidamide hydrochloride is a chemical compound with the molecular formula C2H5ClF2N2 and a molecular weight of 130.52 g/mol. It is known for its unique properties due to the presence of difluoromethyl groups, which impart distinct chemical reactivity and stability. This compound is utilized in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroacetimidamide hydrochloride typically involves the reaction of difluoroacetic acid with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the molecule .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroacetimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetamide derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include difluoroacetamide derivatives, amines, and substituted difluoromethyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2,2-Difluoroacetimidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing difluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Difluoroacetimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Difluoroacetimidamide hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique imidamide structure, which imparts distinct reactivity and stability. The presence of the difluoromethyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoroethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2N2.ClH/c3-1(4)2(5)6;/h1H,(H3,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHUXDERWZSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152109-97-1 |
Source
|
Record name | 2,2-difluoroethanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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